molecular formula C20H11Cl2N3O4 B6101521 2-chloro-N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide

2-chloro-N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide

Cat. No. B6101521
M. Wt: 428.2 g/mol
InChI Key: WBGMVFNWMOPGQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide, also known as CBB1007, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the family of benzoxazole derivatives and has been extensively studied for its pharmacological properties.

Mechanism of Action

The mechanism of action of 2-chloro-N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide is not fully understood. However, it is believed to inhibit the activity of enzymes involved in the inflammatory response and cancer cell growth. The compound has been shown to inhibit the activity of COX-2, an enzyme involved in the inflammatory response. It has also been shown to inhibit the activity of Akt and mTOR, enzymes involved in cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anti-inflammatory effects by reducing the production of inflammatory cytokines such as TNF-α and IL-6. The compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In addition, this compound has been shown to exhibit anti-microbial activity against a range of bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

The advantages of using 2-chloro-N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide in lab experiments include its potent pharmacological properties, ease of synthesis, and low toxicity. However, the limitations include the lack of understanding of its mechanism of action and potential side effects.

Future Directions

There are several future directions for the research on 2-chloro-N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide. These include further studies on its mechanism of action, optimization of its pharmacological properties, and development of more potent derivatives. In addition, the compound has potential applications in the treatment of various inflammatory and cancer-related diseases.

Synthesis Methods

The synthesis of 2-chloro-N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide involves the reaction of 5-chloro-2-aminobenzoic acid with 5-chloro-2-nitrobenzoyl chloride in the presence of a base. The resulting product is then subjected to further reaction with 4-aminophenylboronic acid to obtain the final product.

Scientific Research Applications

2-chloro-N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells.

properties

IUPAC Name

2-chloro-N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11Cl2N3O4/c21-12-3-8-18-17(9-12)24-20(29-18)11-1-4-13(5-2-11)23-19(26)15-7-6-14(25(27)28)10-16(15)22/h1-10H,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBGMVFNWMOPGQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)Cl)NC(=O)C4=C(C=C(C=C4)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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